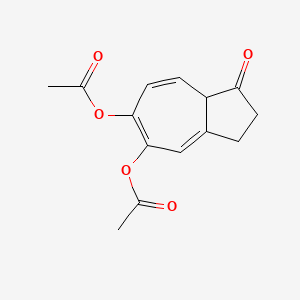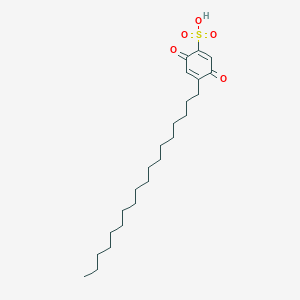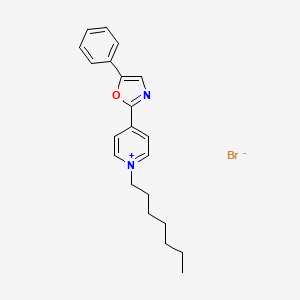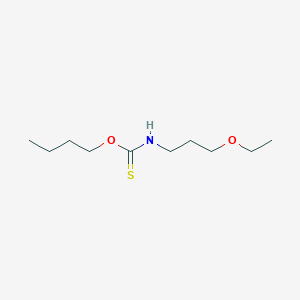![molecular formula C12H5N3O3 B14364449 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one CAS No. 95066-71-0](/img/structure/B14364449.png)
4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one is a heterocyclic compound that features a fused ring system combining oxadiazole and phenoxazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents such as acetone and monitoring by thin-layer chromatography (TLC) using solvent mixtures like n-hexane and ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes critical for cancer cell survival and proliferation . The compound may target enzymes or receptors involved in these processes, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in energetic materials.
1,2,4-Oxadiazole: Used in medicinal chemistry for its biological activities, including anticancer and antiviral properties.
1,3,4-Oxadiazole: Explored for its potential in pharmaceuticals and material science.
Uniqueness: 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other oxadiazoles and enhances its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
95066-71-0 |
|---|---|
Formule moléculaire |
C12H5N3O3 |
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
oxadiazolo[5,4-a]phenoxazin-4-one |
InChI |
InChI=1S/C12H5N3O3/c16-7-5-9-11(12-10(7)14-15-18-12)13-6-3-1-2-4-8(6)17-9/h1-5H |
Clé InChI |
AYDWTKDBHVLUET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3ON=N4)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)


![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)

![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
